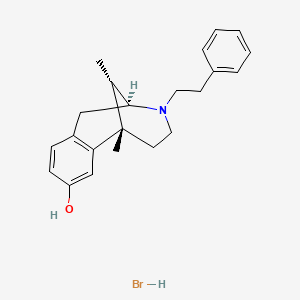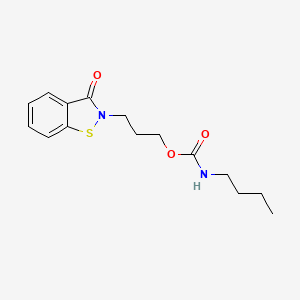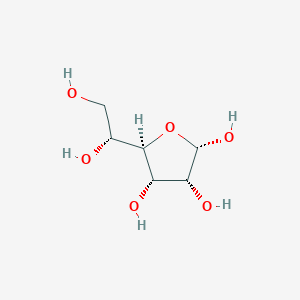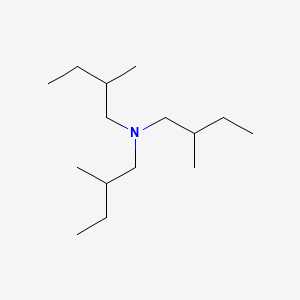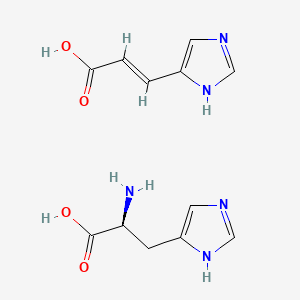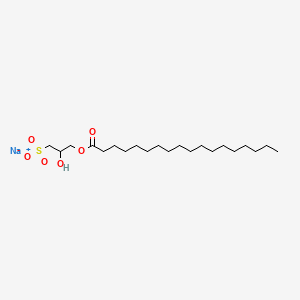
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- is a chemical compound with the molecular formula C12H26O7. It is also known as hexaethylene glycol. This compound is part of the polyethylene glycol family and is characterized by its multiple ether linkages and terminal hydroxyl groups. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- typically involves the polymerization of ethylene oxide. The process can be summarized as follows:
Polymerization of Ethylene Oxide: Ethylene oxide is polymerized in the presence of a catalyst, such as potassium hydroxide, to form polyethylene glycol.
Purification: The resulting polymer is purified through distillation or other purification methods to obtain the desired molecular weight and purity.
Industrial Production Methods
In industrial settings, the production of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- involves large-scale polymerization reactors where ethylene oxide is continuously fed and polymerized. The process is carefully controlled to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are employed for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides, esters.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of polymers, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways: It can modulate biochemical pathways by altering the solubility and stability of biomolecules.
Vergleich Mit ähnlichen Verbindungen
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- can be compared with other similar compounds, such as:
Tetraethylene glycol: Shorter chain length, different physical properties.
Pentaethylene glycol: Slightly shorter chain length, similar applications but different reactivity.
Octaethylene glycol: Longer chain length, higher molecular weight, different solubility and viscosity.
The uniqueness of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- lies in its specific chain length and the balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
52794-80-6 |
|---|---|
Molekularformel |
C18H38O7 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
3-[1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-2-methylpropan-2-yl]oxy-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C18H38O7/c1-16(2,25-18(5,6)17(3,4)20)15-24-14-13-23-12-11-22-10-9-21-8-7-19/h19-20H,7-15H2,1-6H3 |
InChI-Schlüssel |
CLIPKFOCBNSYQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCCOCCOCCOCCO)OC(C)(C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


